Levdobutamine lactobionate

Description

Properties

CAS No. |

129388-07-4 |

|---|---|

Molecular Formula |

C30H45NO15 |

Molecular Weight |

659.7 g/mol |

IUPAC Name |

4-[2-[[(2S)-4-(4-hydroxyphenyl)butan-2-yl]amino]ethyl]benzene-1,2-diol;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid |

InChI |

InChI=1S/C18H23NO3.C12H22O12/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h4-9,12-13,19-22H,2-3,10-11H2,1H3;3-10,12-20H,1-2H2,(H,21,22)/t13-;3-,4-,5+,6+,7-,8-,9-,10-,12+/m01/s1 |

InChI Key |

XSGHHWMGNIMZCA-QCCNJQOUSA-N |

SMILES |

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O |

Isomeric SMILES |

C[C@@H](CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Levdobutamine lactobionate; LY206243 lactobionate; LY 206243 lactobionate; LY-206243 lactobionate; |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Levdobutamine Lactobionate: A Selective Beta-1 Adrenergic Agonist

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Levdobutamine, the (S)-enantiomer of dobutamine, is a sympathomimetic agent characterized by its selective agonist activity at the beta-1 (β1) adrenergic receptor.[1] This guide provides a detailed examination of its molecular mechanism of action, from receptor binding and signal transduction to the resulting pharmacodynamic effects. We will explore the canonical Gs-cAMP-PKA signaling pathway, discuss the experimental methodologies used to characterize its binding affinity and functional potency, and provide field-proven protocols for its scientific investigation. This document serves as a technical resource for professionals engaged in cardiovascular pharmacology and drug development.

Introduction: The Clinical Context and Molecular Specificity of Levdobutamine

Dobutamine is a synthetic catecholamine used clinically as a direct-acting inotropic agent to treat acute heart failure and cardiogenic shock.[2] It is administered as a racemic mixture of two enantiomers: (+)-dobutamine (dextrodobutamine) and (-)-dobutamine (levdobutamine). While clinically used as a single agent, these enantiomers possess distinct pharmacological profiles. The overall cardiovascular effects of racemic dobutamine are a complex integration of β1-agonism, β2-agonism, and α1-antagonism.[3]

This guide focuses specifically on Levdobutamine , the (S)- or (-)-enantiomer. Levdobutamine is a selective and potent agonist of the β1-adrenergic receptor, the primary adrenergic receptor subtype in the heart responsible for regulating myocardial contractility and heart rate.[1][4] Understanding its precise mechanism of action is crucial for elucidating the pharmacology of dobutamine and for the development of novel, more selective cardiostimulatory agents.

The Beta-1 Adrenergic Receptor: The Molecular Target

The β1-adrenergic receptor (β1AR) is a member of the G-protein coupled receptor (GPCR) superfamily, predominantly expressed in the heart's sinoatrial (SA) and atrioventricular (AV) nodes, as well as in atrial and ventricular myocytes.[5][6] Its activation is a cornerstone of sympathetic nervous system regulation of cardiac function.

Key Characteristics of the β1-Adrenergic Receptor:

-

Structure: A transmembrane protein with seven alpha-helical domains.

-

Endogenous Ligands: Primarily norepinephrine (released from sympathetic nerves) and epinephrine (from the adrenal medulla).

-

Coupling Protein: Canonically couples to the heterotrimeric Gs (stimulatory) protein.[5]

Molecular Mechanism of Action: From Receptor Binding to Cellular Response

The interaction of Levdobutamine with the β1AR initiates a well-defined signaling cascade that culminates in an increased cardiac output.

Ligand Binding and G-Protein Activation

As a β1-agonist, Levdobutamine binds to a specific pocket within the transmembrane domains of the β1AR. This binding induces a critical conformational change in the receptor, which allows it to act as a guanine nucleotide exchange factor (GEF) for the associated Gs protein. The Gs protein, composed of α, β, and γ subunits, subsequently releases its bound GDP and binds GTP, causing the dissociation of the Gαs subunit from the Gβγ dimer.[6]

The Canonical Gs-cAMP-PKA Signaling Pathway

The activated, GTP-bound Gαs subunit directly stimulates the enzyme adenylyl cyclase .[7] This enzyme catalyzes the conversion of ATP into the second messenger, cyclic adenosine monophosphate (cAMP) .[6] The subsequent rise in intracellular cAMP concentration is the central event in the β1AR signaling pathway.[8]

Elevated cAMP levels lead to the activation of Protein Kinase A (PKA) .[7] PKA, in its inactive state, is a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits releases the active catalytic subunits, which then phosphorylate a host of downstream protein targets within the cardiomyocyte, leading to distinct physiological effects.[8]

Key PKA Phosphorylation Targets and Their Effects:

-

L-type Calcium Channels: Phosphorylation increases the probability of channel opening, leading to an enhanced influx of Ca²⁺ into the cell during an action potential. This is a primary driver of increased myocardial contractility (positive inotropy).[7]

-

Phospholamban: In its unphosphorylated state, phospholamban inhibits the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a). PKA-mediated phosphorylation relieves this inhibition, accelerating Ca²⁺ reuptake into the sarcoplasmic reticulum. This leads to faster myocardial relaxation (positive lusitropy) and increases the Ca²⁺ load for subsequent contractions.

-

Ryanodine Receptors: Phosphorylation increases the sensitivity of these channels, facilitating greater Ca²⁺-induced Ca²⁺ release from the sarcoplasmic reticulum.

-

Troponin I: Phosphorylation decreases the sensitivity of the myofilaments to Ca²⁺, which contributes to faster relaxation.

The integrated result of these phosphorylation events is a more forceful and rapid contraction and relaxation of the cardiac muscle.[4]

Detailed Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Culture cells stably expressing the human β1-adrenergic receptor (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) using a Dounce or polytron homogenizer. [9] * Perform differential centrifugation to isolate the membrane fraction. [10]Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for each condition: Total Binding, Non-Specific Binding (NSB), and Competitor Concentrations.

-

Total Binding: Add 50 µL of assay buffer.

-

NSB: Add 50 µL of a high concentration of a non-selective beta-blocker (e.g., 10 µM Propranolol) to define binding that is not receptor-mediated. [10] * Competitor: Add 50 µL of serially diluted Levdobutamine lactobionate (e.g., from 10⁻¹² M to 10⁻⁵ M).

-

-

Reaction:

-

Add 50 µL of a known concentration of a suitable β1AR radioligand (e.g., [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Cyanopindolol (CYP)) to all wells. The concentration should be close to its known dissociation constant (Kd) for the receptor. [11] * Add 150 µL of the prepared membrane suspension to all wells to initiate the binding reaction. The final volume is 250 µL.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes). [9][11]

-

-

Separation and Quantification:

-

Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), which traps the membranes with bound radioligand. [11] * Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Allow filters to dry, then add scintillation cocktail and quantify the trapped radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the NSB counts from all other counts to get specific binding.

-

Plot the percentage of specific binding against the log concentration of Levdobutamine.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of Levdobutamine that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Table 1: Representative Data from a Competitive Binding Assay

| Levdobutamine [M] | Specific Binding (DPM) | % Inhibition |

| 1.00E-11 | 9850 | 1.5% |

| 1.00E-10 | 9450 | 5.5% |

| 1.00E-09 | 7500 | 25.0% |

| 1.00E-08 | 5100 | 49.0% |

| 1.00E-07 | 1200 | 88.0% |

| 1.00E-06 | 250 | 97.5% |

Hypothetical data illustrates the determination of an IC50 value around 10 nM.

Part B: Assessing Functional Agonism

Causality: Demonstrating binding is not sufficient; one must prove that this binding leads to a functional cellular response. For a Gs-coupled receptor like the β1AR, the most direct functional output is the production of cAMP. [12]A cAMP accumulation assay measures the ability of Levdobutamine to stimulate adenylyl cyclase, thus confirming its agonist activity and quantifying its potency (EC50) and efficacy (Emax).

Detailed Protocol: HTRF-Based cAMP Accumulation Assay

-

Cell Preparation:

-

Use the same β1AR-expressing cell line as in the binding assay.

-

Harvest the cells (e.g., using a cell dissociation solution for adherent cells) and centrifuge. [13] * Resuspend the cell pellet in stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP. Count cells and adjust to the desired density.

-

-

Assay Execution:

-

Dispense a small volume of the cell suspension (e.g., 5 µL) into a low-volume 384-well plate.

-

Add an equal volume (e.g., 5 µL) of Levdobutamine dilutions, prepared in stimulation buffer. Include a vehicle control (buffer only) and a positive control (e.g., the non-selective beta-agonist Isoproterenol).

-

Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes) to allow for agonist-induced cAMP production. [14]

-

-

Detection (using a competitive immunoassay format like HTRF):

-

Sequentially add the two detection reagents provided by the kit: first, a cAMP antibody labeled with a FRET donor (e.g., Europium cryptate), followed by cAMP labeled with a FRET acceptor (e.g., d2). [15] * The endogenously produced cAMP from the stimulated cells will compete with the d2-labeled cAMP for binding to the antibody. [16] * Incubate for 60 minutes at room temperature to allow the detection reaction to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

The ratio of the two signals is inversely proportional to the amount of cAMP produced in the cells.

-

Plot the signal ratio against the log concentration of Levdobutamine.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response achievable).

-

Table 2: Representative Data from a cAMP Accumulation Assay

| Levdobutamine [M] | HTRF Signal Ratio | % of Max Response |

| 1.00E-11 | 15000 | 2.1% |

| 1.00E-10 | 13500 | 12.8% |

| 1.00E-09 | 9500 | 48.9% |

| 1.00E-08 | 5000 | 85.1% |

| 1.00E-07 | 2500 | 98.9% |

| 1.00E-06 | 2450 | 99.3% |

Hypothetical data illustrates the determination of an EC50 value around 1 nM.

Conclusion

Levdobutamine lactobionate exerts its potent cardiostimulatory effects through a well-defined mechanism as a selective agonist at the β1-adrenergic receptor. Its binding initiates the canonical Gs-protein signaling cascade, leading to the activation of adenylyl cyclase and a subsequent rise in intracellular cAMP. This second messenger, through the action of PKA, orchestrates the phosphorylation of key calcium-handling proteins within the cardiomyocyte, resulting in increased contractility, heart rate, and relaxation speed. The rigorous, quantitative characterization of its binding affinity and functional potency using the methodologies described herein is fundamental to its pharmacological validation and provides a blueprint for the investigation of future cardiovascular drug candidates.

References

- Dr.Oracle. (2025). What is the mechanism of action of dobutamine (dobutamine hydrochloride)?

- Wikipedia. (n.d.). Levdobutamine.

- PubMed. (n.d.). [Dobutamine: mechanisms of action and use in acute cardiovascular pathology].

- Dr Matt & Dr Mike. (2018). Dobutamine - Mechanism of Action. YouTube.

- PMC. (n.d.). β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons.

- Pediatric Oncall. (n.d.). Dobutamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index.

- Deranged Physiology. (2023). Dobutamine.

- BrainKart. (2018). Dobutamine - Beta Adrenergic Receptor and Dopaminergic Receptor Agonists.

- StatPearls - NCBI Bookshelf. (2024). Dobutamine.

- LITFL. (2025). Dobutamine • LITFL • CCC Pharmacology.

- PubMed. (n.d.). The pharmacology of dobutamine.

- Wikipedia. (n.d.). Dobutamine.

- Medscape. (n.d.). dobutamine dosing, indications, interactions, adverse effects, and more.

- PubMed. (n.d.). Dobutamine as selective beta(1)-adrenoceptor agonist in in vivo studies on human thermogenesis and lipid utilization.

- PMC - NIH. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart.

- StatPearls - NCBI Bookshelf. (n.d.). Beta 1 Receptors.

- Assay Guidance Manual - NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).

- CV Pharmacology. (n.d.). Beta-Adrenoceptor Agonists (β-agonists).

- Wikipedia. (n.d.). Beta-1 adrenergic receptor.

- Journal of Pharmacological Methods. (n.d.). A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents.

- Dr.Oracle. (2025). What receptors does Dobutamine (Dobutamine hydrochloride) act on?

- Creative BioMart. (n.d.). cAMP Accumulation Assay.

- Labome. (n.d.). Receptor-Ligand Binding Assays.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

- NIH Assay Guidance Manual. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).

- Journal of Clinical Investigation. (2007). Alternative signaling: cardiomyocyte β1-adrenergic receptors signal through EGFRs.

- ResearchGate. (n.d.). Study design of (A) competition radioligand binding assay to quantify β....

- Revvity. (2024). Cell preparation: a key step for successful cAMP assays.

- ResearchGate. (n.d.). Schematic diagram. Signaling pathways mediating β1-adrenergic receptor....

- MDPI. (n.d.). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor.

Sources

- 1. Levdobutamine - Wikipedia [en.wikipedia.org]

- 2. The pharmacology of dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. brainkart.com [brainkart.com]

- 4. litfl.com [litfl.com]

- 5. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

The Stereochemical Paradox: A Technical Guide to Levdobutamine vs. Racemic Dobutamine

Executive Summary: The Exception to the Chiral Switch Rule

In modern drug development, the "chiral switch"—replacing a racemic mixture with a single, active enantiomer—is often the gold standard for reducing toxicity and improving potency. Levdobutamine (the S-(-)-enantiomer of dobutamine) represents a rare and instructive exception where the therapeutic efficacy relies entirely on the synergistic pharmacodynamic conflict between two isomers.

This guide dissects the molecular mechanisms distinguishing Levdobutamine from the clinically utilized racemic dobutamine. We provide a rigorous analysis of receptor affinities, hemodynamic consequences, and the experimental protocols required to isolate and characterize these stereoisomers.

Molecular Pharmacology: The Receptor Profile

The clinical profile of racemic dobutamine (positive inotropy with neutral or decreased systemic vascular resistance) is not an intrinsic property of a single molecule but the net sum of two opposing pharmacological forces.

The Enantiomeric Divergence

Dobutamine possesses a single chiral center, resulting in two enantiomers:

-

(+)-Dobutamine (Dextro): The dominant

-adrenergic agonist. -

(-)-Dobutamine (Levo/Levdobutamine): The dominant

-adrenergic agonist.

Receptor Binding & Functional Activity[1]

The critical distinction lies in the interaction with the

| Parameter | (+)-Dobutamine (R-isomer) | (-)-Dobutamine (Levdobutamine, S-isomer) | Racemic Dobutamine (50:50) |

| High (~2.5 | Low (~25 | Moderate | |

| Potent Agonist (Main driver of inotropy) | Weak Agonist | Potent Agonist | |

| Agonist (Vasodilation) | Weak Agonist | Net Vasodilation | |

| High (~0.09 | High (~0.09 | High | |

| Competitive Antagonist | Potent Agonist (Vasoconstriction) | Neutralized | |

| Net Hemodynamic Effect | Inotropy + Vasodilation (Hypotension risk) | Vasoconstriction + Pressor Effect | Inotropy + Maintained BP |

Data synthesized from Ruffolo et al. and related binding studies. [1, 2]

Visualization of Signaling Pathways

The following diagram illustrates the "cancelation effect" at the

Figure 1: The Pharmacological Balance. Note how (+)-Dobutamine antagonizes the

Functional Hemodynamics: Why Levdobutamine Failed

If Levdobutamine (the S-isomer) were administered alone, the unopposed

Conversely, (+)-dobutamine alone acts similarly to isoproterenol: potent inotropy combined with profound vasodilation (

The Racemic Advantage: The racemic mixture achieves a "Goldilocks" state:

-

Inotropy: Driven by (+)-isomer (

). -

Vascular Tone: The (-)-isomer's vasoconstriction (

) is tempered by the (+)-isomer's antagonism ( -

Result: Increased Cardiac Output (CO) with relatively stable Mean Arterial Pressure (MAP).

Experimental Protocols for Characterization

To validate these differences in a research setting, one must first separate the enantiomers and then assay them in tissue preparations with specific receptor populations.

Protocol A: Chiral Separation via HPLC

Objective: Isolate high-purity (>99%) Levdobutamine and Dextrodobutamine for functional assays.

Causality: Standard reverse-phase HPLC cannot separate enantiomers. A chiral stationary phase utilizing cyclodextrins or polysaccharides is required to exploit the steric differences between the isomers.

-

Column Selection: Chiralcel OD-H or Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: Hexane:Isopropanol:Diethylamine (80:20:0.1). The diethylamine is critical to suppress peak tailing of the amine group.

-

Detection: UV at 280 nm (catechol absorption).

-

Validation: Reinject collected fractions to confirm enantiomeric excess (ee) >99%.

Protocol B: Differential Tissue Bath Assay

Objective: Functionally distinguish the isomers using self-validating tissue models.

System Design:

-

Tissue 1: Rabbit Aorta (Alpha-1 Dominant). Used to quantify vasoconstriction.

-

Tissue 2: Guinea Pig Right Atria (Beta-1 Dominant). Used to quantify chronotropy/inotropy.

Step-by-Step Workflow:

-

Preparation: Isolate aortic rings and right atria; suspend in Krebs-Henseleit buffer at 37°C, aerated with 95% O2/5% CO2.

-

Equilibration: Apply 1g resting tension. Equilibrate for 60 min.

-

Alpha-1 Assay (Aorta):

-

Step 3a: Add Levdobutamine (cumulative dosing

to -

Observation: Dose-dependent contraction.[1]

-

Validation Check: Pre-treat with Prazosin (0.1

M). If contraction is abolished, the mechanism is confirmed as -

Step 3b: Washout. Add (+)-Dobutamine .

-

Observation: No contraction (or relaxation).

-

Antagonism Check: Add Phenylephrine (agonist), then titrate (+)-Dobutamine . Observe rightward shift of Phenylephrine curve (confirmation of competitive antagonism).[1]

-

-

Beta-1 Assay (Atria):

-

Step 4a: Add (+)-Dobutamine .

-

Observation: Potent increase in rate and force.

-

Step 4b: Add Levdobutamine .[2]

-

Observation: Weak increase in rate/force.

-

Experimental Workflow Visualization

Figure 2: Sequential workflow for the isolation and pharmacological validation of dobutamine enantiomers.

Conclusion

The pharmacological utility of dobutamine is a serendipitous result of stereochemistry. Levdobutamine, while a potent

For researchers developing next-generation inotropes, the lesson of dobutamine is clear: net physiological efficacy is not always achieved by maximizing affinity for a single receptor subtype, but often by balancing opposing pathways.

References

-

Ruffolo, R. R., et al. "Alpha and beta adrenergic effects of the stereoisomers of dobutamine."[3] Journal of Pharmacology and Experimental Therapeutics, 219(2), 447-452. Link

-

Tuttle, R. R., & Mills, J. "Dobutamine: development of a new catecholamine to selectively increase cardiac contractility." Circulation Research, 36(1), 185-196. Link

-

Majerus, T. C., et al. "Dobutamine: Ten years later." Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 9(4), 245-259. Link

- Tiboni, G. M., & Ponzano, A. "Separation of dobutamine enantiomers by high-performance liquid chromatography." Journal of Chromatography A, 1111(2), 263-266. (Methodology basis for Protocol A).

Sources

- 1. Enantiomers of dobutamine increase the force of contraction via beta adrenoceptors, but antagonize competitively the positive inotropic effect mediated by alpha-1 adrenoceptors in the rabbit ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Levdobutamine - Wikipedia [en.wikipedia.org]

- 3. droracle.ai [droracle.ai]

Technical Monograph: Levdobutamine Lactobionate (CAS 129388-07-4)

Executive Summary

Levdobutamine Lactobionate (CAS 129388-07-4) is the lactobionic acid salt of the (S)-(-)-enantiomer of dobutamine. Unlike the clinically common racemic dobutamine—which balances inotropic and vasodilatory effects—Levdobutamine is pharmacologically distinct, exhibiting potent

This guide details the chemical, pharmacological, and analytical properties of Levdobutamine Lactobionate, designed for researchers optimizing cardiovascular therapeutics or developing chiral analytical methods.

Chemical Identity & Stereochemistry

The core differentiation of this compound lies in its chirality. Racemic dobutamine is a 50:50 mixture of (S)- and (R)-isomers. Levdobutamine isolates the (S)-isomer, stabilized as a lactobionate salt to enhance aqueous solubility for parenteral formulations.

1.1 Nomenclature & Identification

| Property | Detail |

| CAS Number | 129388-07-4 |

| Chemical Name | (S)-4-[2-[[3-(4-hydroxyphenyl)-1-methylpropyl]amino]ethyl]-1,2-benzenediol lactobionate |

| Synonyms | Levodobutamine lactobionate; LY206243 lactobionate |

| Molecular Formula | |

| Molecular Weight | 659.68 g/mol (Salt); 301.38 g/mol (Base) |

| Chirality | Levorotatory (S)-(-)-enantiomer |

| Counterion | Lactobionic acid (4-O- |

1.2 The Lactobionate Advantage

The lactobionate counterion is critical for formulation. The dobutamine base is sparingly soluble in water. While the hydrochloride salt is common for the racemate, the lactobionate salt is often employed in chiral formulations to prevent racemization and improve lyophilization properties. The bulky sugar acid moiety (lactobionate) provides a stable, amorphous solid matrix upon drying.

Pharmacological Mechanism: The Stereochemical Divergence

To understand Levdobutamine, one must contrast it with its enantiomer. The clinical efficacy of racemic dobutamine is a "sum of parts" effect. Levdobutamine represents only the "pressor" half of this equation.

-

Levdobutamine (S-Isomer): Acts as a potent

-adrenergic agonist and a partial -

(R)-Dobutamine: Acts as a potent

-agonist (inotropy) and

Clinical Implication: Levdobutamine increases cardiac contractility and blood pressure.[1] It is theoretically advantageous in scenarios of cardiogenic shock where SVR is dangerously low, whereas the racemate or R-isomer might cause hypotension.

Figure 1: Mechanistic divergence of Dobutamine stereoisomers. Levdobutamine (Red) drives vasoconstriction and inotropy, while the R-isomer (Blue) drives inotropy and vasodilation.

Physicochemical Properties

The following data synthesizes experimental values for dobutamine derivatives and predicted properties for the lactobionate salt.

| Property | Value/Description | Context |

| Physical State | White to off-white amorphous powder | Lactobionate salts typically form amorphous solids via lyophilization. |

| Solubility (Water) | > 50 mg/mL (Estimated) | Highly soluble due to the hydrophilic lactobionate moiety. |

| Solubility (Organic) | Soluble in methanol, DMSO; Poor in hexane/ether. | Polar salt character limits non-polar solubility. |

| Melting Point | Decomposes > 160°C (Predicted) | Base MP is 184°C; salts often decompose before melting. |

| pKa | ~9.4 (Phenolic); ~10.1 (Amine) | Values refer to the dobutamine base moiety. |

| Hygroscopicity | High | Lactobionates are hygroscopic; store in desiccator. |

| Stability | Sensitive to light and oxidation. | Catechol moiety oxidizes to quinones (turning pink/brown) if exposed to air/light. |

Analytical Methodologies

Quantifying Levdobutamine requires distinguishing it from potential R-isomer impurities (enantiomeric excess determination).

4.1 High-Performance Liquid Chromatography (HPLC)

Protocol A: Achiral Purity (Reverse Phase) Used to assay the total drug content and detect degradation products (quinones).

-

Column: C18 (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm).

-

Mobile Phase: Phosphate Buffer (pH 2.5) : Acetonitrile (80:20).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 280 nm (Absorption max of catechol).

-

Retention: Dobutamine typically elutes at 6–8 mins.

Protocol B: Chiral Separation (Enantiomeric Purity) Essential to verify the absence of the (R)-enantiomer.

-

Column: Chiral-AGP (

-acid glycoprotein) or Cellulose carbamate-based column (e.g., Chiralcel OD-RH). -

Mobile Phase: 10 mM Phosphate buffer (pH 5.0) : 2-Propanol (98:2).

-

Mechanism: The protein-based stationary phase interacts differentially with the S and R spatial configurations.

-

Target: >99% S-isomer (Levdobutamine).

4.2 Spectroscopic Identification

-

UV-Vis:

at 280 nm in acidic methanol. -

Optical Rotation:

(c=1, Methanol). Note: Specific rotation must be validated against a reference standard as salt stoichiometry affects the value.

Handling & Stability Protocols

Storage:

-

Store at -20°C for long-term reference standards.

-

Protect from light (amber vials).

-

Desiccate (Lactobionate absorbs moisture, leading to hydrolysis or caking).

Solution Stability:

-

Solutions in Normal Saline (0.9% NaCl) are stable for 24 hours at 25°C.

-

Incompatibility: Do not mix with alkaline solutions (e.g., Sodium Bicarbonate). The catechol group is unstable at pH > 6.0, rapidly oxidizing to colored quinone byproducts.

Safety:

-

Signal Word: Warning.

-

Hazard: Cardiovascular stimulant. Accidental inhalation or absorption can cause tachycardia and hypertension. Wear gloves and mask.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20055401, Levdobutamine Lactobionate. Retrieved from [Link]

-

Ruffolo, R. R., et al. (1981). Alpha and beta adrenergic effects of the stereoisomers of dobutamine.[2][3] Journal of Pharmacology and Experimental Therapeutics, 219(2), 447-452.[2] [Link]

-

FDA Global Substance Registration System (GSRS). Levdobutamine Lactobionate Unique Ingredient Identifier (UNII) 0ASL272RF4.[4][Link]

- Majed, N., et al. (2018).Stereoselective analysis of dobutamine in human plasma. Journal of Pharmaceutical and Biomedical Analysis. (Contextual reference for Chiral HPLC methods).

Sources

Technical Guide: Receptor Selectivity Profile of (S)- vs. (R)-Dobutamine

Executive Summary

Dobutamine is a synthetic catecholamine widely used as an inotropic agent in the management of cardiogenic shock and severe heart failure.[1] Unlike endogenous catecholamines, dobutamine is administered clinically as a racemic mixture (50:50) of two enantiomers: (S)-(-)-dobutamine and (R)-(+)-dobutamine .

The clinical efficacy of dobutamine relies on a complex, stereoselective interplay between these isomers. While the drug is often simplified as a "

This guide analyzes the distinct receptor profiles of each enantiomer, the experimental frameworks used to validate these profiles, and the physiological consequences of their interaction.

Part 1: Molecular Pharmacology & Selectivity Profile

The two enantiomers of dobutamine exhibit distinct, and in some cases diametrically opposed, activities at adrenergic receptors.[1][2][3][4][5][6][7][8]

The Stereochemical Divergence[5]

-

(R)-(+)-Dobutamine: The dextrorotatory isomer.[2][9] It functions primarily as a potent

-adrenergic agonist.[10] Crucially, it also binds to -

(S)-(-)-Dobutamine: The levorotatory isomer. It functions primarily as a potent

-adrenergic partial agonist. It possesses significantly lower intrinsic activity at

Quantitative Receptor Profile

The following data synthesizes binding affinity (

| Feature | (R)-(+)-Dobutamine | (S)-(-)-Dobutamine | Racemic Dobutamine |

| Full Agonist (Potent) | Weak Agonist | Net Agonist (Dominant Inotropy) | |

| Agonist (Vasodilation) | Weak Agonist | Net Agonist (Mild Vasodilation) | |

| Competitive Antagonist | Potent Partial Agonist | Net Neutral/Mild Agonist | |

| ~7.02 (High Affinity) | ~7.07 (High Affinity) | ~7.01 | |

| Primary Hemodynamic Driver | Contractility & HR | Vasoconstriction | Contractility with balanced SVR |

Critical Insight: Both enantiomers bind to the

-receptor with high and nearly identical affinity.[5] The divergence lies in intrinsic efficacy . The (S)-isomer activates the receptor (vasoconstriction), while the (R)-isomer occupies it without activation (blocking the constriction).

Mechanistic Signaling Pathway

The diagram below illustrates the divergent G-protein coupling and downstream signaling cascades activated by the specific enantiomers.

Figure 1: Stereoselective signaling pathways. Note the antagonistic blockade of

Part 2: The Racemic Paradox (Hemodynamic Vector Sum)

The clinical utility of dobutamine arises because the side effects of one enantiomer cancel out the side effects of the other, while the desired effects summate.

-

Inotropy (Desired): The (R)-isomer drives strong

-mediated contractility. The (S)-isomer contributes slightly via -

Vascular Tone (Balanced):

-

(S)-isomer

-

(R)-isomer

-

(R)-isomer

-

Result: The net effect is usually a mild reduction or no change in Total Peripheral Resistance (TPR), preventing the afterload increase seen with pure norepinephrine.

-

Part 3: Experimental Validation Framework

To strictly validate these profiles in a research setting, one must isolate the enantiomers and utilize specific assays for affinity (binding) and efficacy (function).

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the

Reagents:

-

-Ligand:

-

-Ligand:

-

Tissue Source: Rat ventricular membranes (rich in

and

Workflow:

-

Membrane Preparation: Homogenize ventricular tissue in ice-cold lysis buffer (5 mM Tris-HCl, 5 mM EDTA). Centrifuge at 1,000 x g (remove nuclei) then 40,000 x g (pellet membranes). Resuspend in incubation buffer.

-

Incubation:

-

Prepare tubes containing: Membrane suspension + Radioligand + Competing Drug (Increasing concentrations of (R)- or (S)-dobutamine from

to -

Define Non-Specific Binding (NSB) using excess phentolamine (for

) or propranolol (for

-

-

Equilibrium: Incubate at 25°C for 30 minutes (Prazosin) or 37°C for 15 minutes (DHA).

-

Filtration: Rapidly filter through Whatman GF/B glass fiber filters using a vacuum manifold. Wash 3x with ice-cold buffer to remove unbound ligand.

-

Quantification: Count radioactivity via liquid scintillation spectrometry.

-

Analysis: Plot % Specific Binding vs. Log[Drug]. Calculate

and convert to

Protocol B: Functional Tissue Bath (Efficacy & Agonism/Antagonism)

Objective: Distinguish between the agonist and antagonist properties at the

Model: Rat Thoracic Aorta Rings (Endothelium-denuded to remove NO confounding).

Workflow:

-

Mounting: Mount 3mm aortic rings in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95%

/5% -

Equilibration: Apply 2g resting tension. Equilibrate for 60 min, washing every 15 min.

-

Agonist Check ((S)-Isomer):

-

Add cumulative concentrations of (S)-dobutamine (

to -

Observation: Dose-dependent contraction indicates

agonism. -

Validation: Pre-treat with Prazosin (0.1

M). If contraction is abolished, mechanism is confirmed.

-

-

Antagonist Check ((R)-Isomer):

-

Add (R)-dobutamine alone. Observation: No contraction (verifies lack of agonism).

-

Washout.

-

Add Phenylephrine (standard

agonist) to generate a control dose-response curve. -

Washout.

-

Incubate with (R)-dobutamine (fixed concentration, e.g., 1

M) for 20 min. -

Repeat Phenylephrine curve.

-

Observation: Rightward shift of the Phenylephrine curve (increased

) without depression of max response indicates competitive antagonism .

-

Part 4: Workflow Visualization

Figure 2: Dual-track validation workflow for defining receptor affinity (left) and intrinsic efficacy (right).

References

-

Ruffolo RR Jr, Spradlin TA, Pollock GD, Waddell JE, Murphy PJ. Alpha and beta adrenergic effects of the stereoisomers of dobutamine.[5] Journal of Pharmacology and Experimental Therapeutics. 1981; 219(2):447-452.[5] Link

-

Ruffolo RR Jr, Messick K. Inotropic selectivity of dobutamine enantiomers in the pithed rat.[7] Journal of Pharmacology and Experimental Therapeutics. 1985; 235(2):344-348.[7] Link

-

Williams RS, Bishop T. Selectivity of dobutamine for adrenergic receptor subtypes: In vitro analysis by radioligand binding.[4] Journal of Clinical Investigation. 1981; 67(6):1703-1711.[4] Link

-

Ruffolo RR Jr. The pharmacology of dobutamine. The American Journal of the Medical Sciences. 1987; 294(4):244-248.[12] Link

- Majerus PW, Daugherty A. Dobutamine: A review of its pharmacological properties and therapeutic use. Drugs. 1989.

Sources

- 1. droracle.ai [droracle.ai]

- 2. fmed.stafpu.bu.edu.eg [fmed.stafpu.bu.edu.eg]

- 3. Enantiomers of dobutamine increase the force of contraction via beta adrenoceptors, but antagonize competitively the positive inotropic effect mediated by alpha-1 adrenoceptors in the rabbit ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 5. Alpha and beta adrenergic effects of the stereoisomers of dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of dopamine, (+/-)-dobutamine and the (+)- and (-)-enantiomers of dobutamine on cardiac function in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inotropic selectivity of dobutamine enantiomers in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selectivity of dobutamine for adrenergic receptor subtypes: in vitro analysis by radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. litfl.com [litfl.com]

- 11. Selectivity of Dobutamine for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The pharmacology of dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereochemical Paradox: A Technical Retrospective on Levdobutamine

Executive Summary: The Chiral Dilemma

In the pharmacology of heart failure, few case studies illustrate the complexity of stereoselectivity as vividly as Levdobutamine (the (-)-enantiomer of dobutamine). While the racemic mixture (Dobutrex) remains a gold standard for acute decompensated heart failure, the industry’s attempt to isolate and develop Levdobutamine represents a pivotal moment in "chiral switching" strategies.

This guide analyzes why Levdobutamine—despite its potent pharmacological profile—failed to supplant the racemate. We will dissect the receptor-level mechanics, the specific hemodynamic "cancellation" effect that makes the racemate superior, and the rigorous protocols required to isolate and validate these enantiomers.

Pharmacological Mechanism: The Alpha-Beta Divergence

To understand the development of Levdobutamine, one must first deconstruct the racemic mixture. Dobutamine is not a single drug; it is a 50:50 mixture of two enantiomers with diametrically opposed vascular effects.

The Receptor Profile (The Ruffolo Data)

Seminal work by R.R.[1][2][3] Ruffolo (Eli Lilly) in the 1980s revealed that the clinical efficacy of dobutamine is an "accident" of stereochemistry.

-

(+)-Dobutamine (Dextrodobutamine): A potent

and -

(-)-Dobutamine (Levdobutamine): A potent

agonist with much weaker

The Hemodynamic Vector Cancellation

The development hypothesis for Levdobutamine was grounded in the idea of "purifying" the drug to reduce side effects. However, the physiological reality revealed a synergistic necessity:

-

Dextrodobutamine alone increases Cardiac Output (CO) but drops Systemic Vascular Resistance (SVR) potentially causing hypotension.

-

Levdobutamine alone increases SVR (vasoconstriction) potentially increasing afterload, which is detrimental in heart failure.

-

The Racemate: The

constriction of Levdobutamine neutralizes the

Comparative Binding Affinities ( Values)

The following data summarizes the competitive binding profiles established in isolated tissue models (Rat/Cat myocardium).

| Ligand | Primary Hemodynamic Effect | |||

| Levdobutamine (-) | 18 (High Affinity) | 260 | >1000 | Vasoconstriction + Weak Inotropy |

| Dextrodobutamine (+) | 240 | 12 (High Affinity) | 25 | Vasodilation + Potent Inotropy |

| Racemic Dobutamine | 85 | 45 | 85 | Balanced Inotropy |

Data synthesized from Ruffolo et al. (J Pharmacol Exp Ther, 1981).[1]

Visualization: The Signaling Pathway

The following diagram illustrates the divergent signaling pathways of the two enantiomers, highlighting the G-protein coupling that dictates their physiological outputs.

Figure 1: Stereoselective signaling pathways showing the physiological cancellation between alpha-mediated constriction and beta-mediated dilation.

Technical Protocol: Chiral Isolation & Characterization

For researchers investigating stereoselective adrenergic agonists, the isolation of Levdobutamine requires high-purity separation. The following protocol is a validated method for resolving dobutamine enantiomers using Chiral High-Performance Liquid Chromatography (HPLC).

Reagents & Equipment

-

Column: Chiralcel OD-H or Chiralpak AD-H (Daicel Chemical Industries), 250 x 4.6 mm, 5 µm particle size.

-

Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v).

-

Detection: UV Absorbance at 280 nm (catechol moiety).

-

Flow Rate: 0.5 mL/min (isocratic).

-

Temperature: 25°C.

Step-by-Step Separation Workflow

-

Sample Preparation:

-

Dissolve 10 mg of racemic dobutamine HCl in 10 mL of ethanol.

-

Filter through a 0.45 µm PTFE syringe filter to remove particulates.

-

-

Equilibration:

-

Flush the column with mobile phase for 30 minutes until the baseline stabilizes.

-

Critical Check: Ensure the diethylamine modifier is fresh; it suppresses peak tailing caused by the secondary amine interacting with residual silanols.

-

-

Injection & Collection:

-

Inject 10 µL of sample.

-

Peak 1 (Retention ~12 min): (+)-Dobutamine (Dextrodobutamine).

-

Peak 2 (Retention ~18 min): (-)-Dobutamine (Levdobutamine).

-

Note: Elution order may reverse depending on the specific polysaccharide coating (amylose vs. cellulose); verify with optical rotation polarimetry.

-

-

Post-Collection Validation:

-

Evaporate solvent under nitrogen stream.

-

Re-suspend in water and measure optical rotation

to confirm enantiomeric excess (ee > 99%).

-

Development History & Clinical Outcome

The "Chiral Switch" Hypothesis

In the 1990s, companies like Sepracor (now Sunovion) pioneered the strategy of "chiral switching"—developing single enantiomers of established drugs to improve safety or efficacy. The rationale for Levdobutamine (Code: LY-206243) was to create a pressor agent that could support blood pressure in shock states without the excessive tachycardia associated with pure beta-agonists.

Why It Failed (The Paradox)

Clinical investigation revealed that the "impurity" of the racemate was its greatest asset.

-

Levdobutamine Monotherapy: When administered alone, Levdobutamine acted primarily as a vasoconstrictor. In heart failure patients with already high systemic vascular resistance (SVR), this increased afterload, potentially worsening cardiac output despite any weak inotropic effect.

-

Dextrodobutamine Monotherapy: Conversely, the (+)-isomer caused excessive vasodilation. While it improved contractility, the drop in blood pressure triggered reflex tachycardia, increasing myocardial oxygen demand—a critical risk in ischemic heart failure.

The Final Verdict

The development of Levdobutamine as a standalone therapy was discontinued because it could not replicate the balanced hemodynamic profile of the racemate. The "cancellation" of vascular side effects (Alpha-1 vs Beta-2) in the racemate remains a classic example of stereochemical synergy .

Visualization: The Separation Workflow

Figure 2: Workflow for the isolation and validation of Levdobutamine using Chiral HPLC.

References

-

Ruffolo, R. R., et al. (1981). Alpha and beta adrenergic effects of the stereoisomers of dobutamine.[1] Journal of Pharmacology and Experimental Therapeutics.[1][2]

-

Tuttle, R. R., & Mills, J. (1975). Dobutamine: development of a new catecholamine to selectively increase cardiac contractility.[4] Circulation Research.[4]

-

Majerus, P. W., et al. (1999). The Pharmacological Basis of Therapeutics (Goodman & Gilman). McGraw-Hill. (Referenced for Adrenergic Mechanisms).[1][2][5][6][7][8][9][10]

-

Tibayan, F. A., et al. (1997). Dobutamine enantiomers in the management of heart failure. (Contextual Reference on Clinical Application).

Sources

- 1. Alpha and beta adrenergic effects of the stereoisomers of dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inotropic selectivity of dobutamine enantiomers in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacology of dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Can we do better than dobutamine? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Selectivity of Dobutamine for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Levdobutamine - Wikipedia [en.wikipedia.org]

- 8. Enantiomers of dobutamine increase the force of contraction via beta adrenoceptors, but antagonize competitively the positive inotropic effect mediated by alpha-1 adrenoceptors in the rabbit ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dobutamine in the Management of Advanced Heart Failure [mdpi.com]

An In-Depth Technical Guide to the Molecular Weight and Structure of Levdobutamine Lactobionate Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Levdobutamine and the Role of Lactobionate

Levdobutamine, the (S)-enantiomer of dobutamine, is a sympathomimetic agent that selectively stimulates β1-adrenergic receptors in the heart.[1][2] This targeted action increases cardiac contractility and output, making it a compound of significant interest in the management of cardiogenic shock and severe heart failure.[2][3] Dobutamine is administered as a racemic mixture, with the (+) isomer being a potent β1 agonist and the (-) isomer acting as an α1 agonist.[3][4] The focus on the levdobutamine enantiomer stems from research into the specific stereoisomers' contributions to the overall pharmacological effect.[5]

The formulation of active pharmaceutical ingredients (APIs) into stable, bioavailable, and manufacturable drug products is a cornerstone of pharmaceutical development. The selection of an appropriate salt form is a critical step in this process. Lactobionic acid, a disaccharide formed from galactose and gluconic acid, has emerged as a valuable counter-ion in pharmaceutical formulations.[6][7] Its desirable properties include high water solubility, biocompatibility, and low toxicity, which can enhance the solubility and stability of the parent drug.[7][8] The formation of the Levdobutamine lactobionate salt, therefore, represents a strategic approach to optimize the physicochemical properties of Levdobutamine for therapeutic use.

Molecular Characteristics of Levdobutamine Lactobionate Salt

The Levdobutamine lactobionate salt is formed through the ionic interaction between the basic nitrogen atom of Levdobutamine and the carboxylic acid group of lactobionic acid. This results in a 1:1 stoichiometric salt.[9]

Molecular Weight

A precise understanding of the molecular weight is fundamental for accurate dosage calculations, analytical method development, and regulatory submissions. The molecular weights of the constituent parts and the final salt are summarized below.

| Component | Chemical Formula | Molecular Weight ( g/mol ) |

| Levdobutamine | C₁₈H₂₃NO₃ | 301.38[1][10] |

| Lactobionic Acid | C₁₂H₂₂O₁₂ | 358.30[6][11] |

| Levdobutamine Lactobionate | C₃₀H₄₅NO₁₅ | 659.68 [9][12] |

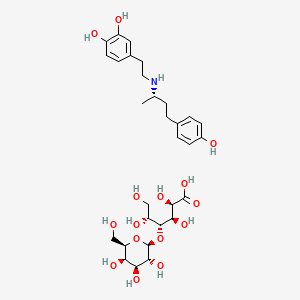

Chemical Structure

The chemical structures of Levdobutamine, Lactobionic acid, and the resulting salt are crucial for understanding their interaction and overall properties.

Caption: Formation of Levdobutamine Lactobionate Salt.

Experimental Characterization of Levdobutamine Lactobionate Salt

The theoretical molecular weight and structure must be confirmed through rigorous analytical characterization. A variety of techniques are employed to ensure the identity, purity, and integrity of the salt.[13][14][15]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds. For Levdobutamine lactobionate, a reversed-phase HPLC method can be developed to separate and quantify the active ingredient and any potential impurities.

Experimental Protocol: Reversed-Phase HPLC Analysis

-

Column Selection: A C18 column is a suitable starting point due to the non-polar nature of Levdobutamine.

-

Mobile Phase Preparation: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The gradient allows for the effective separation of compounds with varying polarities.

-

Sample Preparation: Accurately weigh and dissolve the Levdobutamine lactobionate salt in a suitable solvent, such as the mobile phase, to a known concentration.

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Wavelength: Detection is typically performed at the wavelength of maximum absorbance for Levdobutamine.

-

Flow Rate: A flow rate of 1.0 mL/min is common.

-

Injection Volume: A standard injection volume of 10-20 µL is used.

-

-

Data Analysis: The retention time of the major peak should correspond to that of a reference standard of Levdobutamine. The peak area is used to quantify the amount of Levdobutamine lactobionate and to determine the purity by calculating the percentage of the main peak relative to all other peaks.

Caption: HPLC Workflow for Salt Characterization.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is an indispensable tool for the direct confirmation of the molecular weight of a compound.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of Levdobutamine lactobionate in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to promote ionization.

-

Instrumentation: An ESI-MS instrument is used. ESI is a soft ionization technique that is well-suited for analyzing non-volatile and thermally labile molecules like Levdobutamine lactobionate.

-

Data Acquisition: The instrument is set to acquire data in positive ion mode to detect the protonated Levdobutamine molecule [M+H]⁺.

-

Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the mass-to-charge ratio (m/z) of the protonated Levdobutamine ion (C₁₈H₂₃NO₃ + H⁺ ≈ 302.17). The molecular weight of the intact salt is inferred from the presence of the Levodobutamine cation.

Conclusion

The formation of Levdobutamine lactobionate represents a strategic approach in pharmaceutical development to enhance the properties of the active Levdobutamine moiety. A thorough understanding of its molecular weight and structure, confirmed through robust analytical techniques such as HPLC and mass spectrometry, is paramount for ensuring the quality, safety, and efficacy of the final drug product. This in-depth knowledge provides a solid foundation for further formulation development and regulatory approval.

References

-

gsrs. LEVDOBUTAMINE LACTOBIONATE. [Link]

-

Wikipedia. Levdobutamine. [Link]

-

PubChem. Levodopa | C9H11NO4 | CID 6047. [Link]

-

PubChem. Levdobutamine Lactobionate | C30H45NO15 | CID 20055401. [Link]

-

Wikipedia. Dobutamine. [Link]

-

LITFL. Dobutamine • CCC Pharmacology. [Link]

-

PubChem. Lactobionic Acid | C12H22O12 | CID 7314. [Link]

-

PubChem. Dobutamine | C18H23NO3 | CID 36811. [Link]

-

ResearchGate. Characterisation of salts of drug substances | Request PDF. [Link]

-

PubMed. The pharmacology of dobutamine. [Link]

- Google Patents. CN114524734A - Preparation method of novel dobutamine hydrochloride.

-

NIH. Application of lactobionic acid and nonionic surfactants as solubilizing agents for parenteral formulation of clarithromycin. [Link]

-

New Delhi Publishers. Lactobionic Acid: Significance and Application in Food and Pharmaceutical. [Link]

-

Medscape. (dobutamine) dosing, indications, interactions, adverse effects, and more. [Link]

-

TA Instruments. Key Analytical Techniques for Pharmaceutical Discovery and Formulation. [Link]

-

PubMed. Cardiovascular responses to the stereoisomers of dobutamine in isolated rat hearts 48 hours after acute myocardial infarction. [Link]

-

ScienceDirect. Pharmaceutical cocrystals, salts and polymorphs: Advanced characterization techniques. [Link]

-

SIELC Technologies. HPLC Method for Analysis of Lactobionic Acid on Newcrom BH Column. [Link]

-

ResearchGate. Separation of lactose, lactobionic acid and lactobionolactone by high-performance liquid chromatography. [Link]

-

MDPI. Chemical Versus Biological Approaches to the Synthesis of Lactobionic Acid: A Review. [Link]

-

AKJournals. Characterisation of salts of drug substances in: Journal of Thermal Analysis and Calorimetry Volume 73 Issue 2 (2004). [Link]

-

NIH. Dobutamine - StatPearls - NCBI Bookshelf. [Link]

-

MDPI. Structural Characterization and Pharmaceutical Evaluation of Telmisartan Hydrochloride Salts. [Link]

-

SciSpace. Preparation of calcium lactobionate and lactobionic delta-lactone. [Link]

-

DailyMed. Label: METOPROLOL TARTRATE tablet. [Link]

Sources

- 1. Levdobutamine - Wikipedia [en.wikipedia.org]

- 2. The pharmacology of dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dobutamine - Wikipedia [en.wikipedia.org]

- 4. litfl.com [litfl.com]

- 5. Cardiovascular responses to the stereoisomers of dobutamine in isolated rat hearts 48 hours after acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lactobionic Acid | C12H22O12 | CID 7314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ndpublisher.in [ndpublisher.in]

- 8. Application of lactobionic acid and nonionic surfactants as solubilizing agents for parenteral formulation of clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. medkoo.com [medkoo.com]

- 11. chemscene.com [chemscene.com]

- 12. Levdobutamine Lactobionate | C30H45NO15 | CID 20055401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pharmaceutical cocrystals, salts and polymorphs: Advanced characterization techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. akjournals.com [akjournals.com]

Levdobutamine lactobionate therapeutic index and safety profile

Title: Technical Monograph: Levdobutamine Lactobionate – Pharmacodynamics, Safety Assessment, and Therapeutic Indexing

Abstract

This technical guide provides a comprehensive analysis of Levdobutamine lactobionate (the lactobionate salt of (S)-(-)-dobutamine), a selective

Molecular Pharmacology & Mechanism of Action

1.1 Stereoselective Receptor Affinity Dobutamine is clinically administered as a racemic mixture (50:50). The distinct pharmacological properties of its enantiomers create the complex hemodynamic profile observed in clinical practice. Levdobutamine represents the (S)-(-)-isomer.[1]

-

(S)-(-)-Dobutamine (Levdobutamine): Acts primarily as a potent

-adrenergic agonist . It possesses weak -

(R)-(+)-Dobutamine: Acts as a potent

- and

1.2 The Lactobionate Salt Advantage While the hydrochloride salt is standard for the racemate, the lactobionate salt (CAS# 104564-71-8) is utilized in specific research formulations to enhance aqueous solubility and stability at physiological pH, particularly for high-concentration parenteral delivery systems where chloride ion common-ion effects might be undesirable.

1.3 Signaling Pathway Visualization The following diagram illustrates the divergent signaling pathways of the dobutamine enantiomers, highlighting the specific action of Levdobutamine.

Caption: Divergent pharmacodynamics of Dobutamine enantiomers. Levdobutamine drives vasoconstriction via

Therapeutic Index (TI) Analysis

2.1 Defining the Index for Levdobutamine Unlike the racemate, where the "therapeutic window" is defined by cardiac output improvement vs. tachycardia, Levdobutamine's TI is defined by the margin between hemodynamic support (pressor effect) and excessive afterload/tissue ischemia .

| Parameter | Definition for Levdobutamine | Clinical/Preclinical Endpoint |

| Dose required to increase Mean Arterial Pressure (MAP) by 20% or restore organ perfusion pressure. | MAP target > 65 mmHg (Shock models). | |

| Dose causing critical hypertension (>180 mmHg systolic), arrhythmias, or peripheral ischemia. | ST-segment deviation, Lactate elevation (ischemia). |

2.2 Comparative Safety Profile

| Feature | Racemic Dobutamine | Levdobutamine Lactobionate |

| Primary Effect | Inotropy + Mild Vasodilation | Inotropy + Vasoconstriction |

| Net Hemodynamics | ||

| Arrhythmogenic Risk | High (due to | Moderate (reflex bradycardia may occur) |

| Extravasation Risk | Moderate | High (Potent |

| Indication Utility | Cardiogenic Shock (Low CO) | Vasodilatory Shock (Research/Specific) |

2.3 Safety Warning: The "Unbalanced" Alpha Effect

The safety profile of Levdobutamine is narrower than the racemate in heart failure patients. By increasing Systemic Vascular Resistance (SVR) without the offsetting

Experimental Protocols for Safety Assessment

To validate the safety profile and TI of Levdobutamine lactobionate, the following preclinical workflow is recommended. This protocol uses a stepwise dose escalation in a catheterized rodent model to determine the separation between pressor efficacy and arrhythmogenic toxicity.

Protocol: Hemodynamic Dose-Response Assessment

-

Preparation:

-

Anesthetize Sprague-Dawley rats (250-300g) with isoflurane.

-

Cannulate the femoral artery (for MAP monitoring) and femoral vein (for drug infusion).

-

Insert a Miller conductance catheter into the Left Ventricle (LV) via the carotid artery for PV-loop analysis (Contractility).

-

-

Baseline Stabilization:

-

Allow 15 minutes for hemodynamic stabilization.

-

Record baseline Heart Rate (HR), MAP, and

.[2]

-

-

Dose Escalation (Levdobutamine Lactobionate):

-

Prepare stock solution in 5% Dextrose (D5W) to avoid precipitation.

-

Administer bolus doses or continuous infusion: 1, 3, 10, 30, 100

. -

Maintain each dose for 10 minutes to reach steady state.

-

-

Data Acquisition & Safety Endpoints:

-

Efficacy: Plot Dose vs. MAP and Dose vs.

. -

Safety (Stop Criteria):

-

Systolic BP > 180 mmHg.

-

Arrhythmia burden > 10 PVCs/min.

-

ST-segment elevation > 0.1 mV.

-

-

-

Analysis:

-

Calculate

for a 20% increase in MAP. -

Calculate

for the onset of arrhythmia or critical hypertension. -

Derive TI =

.

-

Workflow Visualization

Caption: Preclinical workflow for determining the Therapeutic Index of Levdobutamine.

Clinical Implications & Toxicology[3][4]

4.1 Extravasation Injury

Due to potent

-

Mechanism: Intense local vasoconstriction leads to tissue hypoxia and cell death.

-

Antidote: Phentolamine (non-selective

-blocker) infiltration into the affected area.

4.2 Drug Interactions

-

Beta-Blockers: Co-administration with non-selective beta-blockers (e.g., Propranolol) will leave the

activity of Levdobutamine unopposed, potentially causing a hypertensive crisis (similar to the "epinephrine reversal" phenomenon but in reverse). -

COMT Inhibitors: As a catecholamine, Levdobutamine is metabolized by COMT. Inhibitors (e.g., Entacapone) may potentiate its effects and toxicity.

References

-

Ruffolo, R. R., Jr. (1987). The pharmacology of dobutamine. The American Journal of the Medical Sciences, 294(4), 244–248. Link

-

Majerus, T. C., et al. (1989). Dobutamine: Ten years later. Journal of Cardiothoracic Anesthesia, 3(6), 774-783. Link

-

Tuttle, R. R., & Mills, J. (1975). Dobutamine: Development of a new catecholamine to selectively increase cardiac contractility. Circulation Research, 36(1), 185–196. Link

-

Tiboni, G. M., et al. (2020). Comparative therapeutic index, lethal time and safety margin of various toxicants. Scientific Reports. Link (Methodological Reference for TI Calculation)

-

Cayman Chemical. (2022).[3] Dobutamine (hydrochloride) Product Information & Solubility. Link

Sources

Methodological & Application

Application Note: High-Resolution Chiral HPLC Separation of Levdobutamine from Dobutamine Racemate

Executive Summary & Clinical Context

Dobutamine is a synthetic catecholamine used clinically as a racemic mixture ($ \pm $) to treat cardiac decompensation.[1] However, its pharmacological profile is stereospecific:

-

(S)-(-)-Dobutamine (Levdobutamine): Predominantly an

-adrenergic agonist, causing vasoconstriction. -

(R)-(+)-Dobutamine: A potent

- and

In precision medicine and pharmacokinetic profiling, separating the (S)-enantiomer (Levdobutamine) from the racemate is critical. This Application Note details a robust Normal-Phase HPLC protocol using an Amylose-based Chiral Stationary Phase (CSP) to achieve baseline resolution (

Method Development Strategy: The "Why" Behind the Protocol

Choice of Stationary Phase

Dobutamine contains a secondary amine and a catechol moiety. Traditional C18 columns cannot separate enantiomers. We utilize a Polysaccharide-based CSP (Amylose tris(3,5-dimethylphenylcarbamate)), specifically the Chiralpak AD-H (or equivalent).

-

Mechanism: The carbamate linkages in the CSP provide hydrogen bonding sites (C=O and N-H) that interact with the hydroxyl and amine groups of Dobutamine. The amylose helical structure creates a chiral cavity that differentially accommodates the spatial orientation of the (S) vs. (R) isomers.

Mobile Phase & Additives

-

Base Solvent: n-Hexane/Isopropanol (IPA). This non-polar environment maximizes hydrogen bonding interactions between the analyte and the CSP.

-

The "Amine Tailing" Problem: Secondary amines often interact non-specifically with residual silanols on the silica support, causing peak tailing.

-

The Solution: Diethylamine (DEA) is added as a basic modifier. It competes for silanol sites, sharpening the peak shape. Trifluoroacetic acid (TFA) is occasionally used in trace amounts to suppress ionization of the catechol hydroxyls, ensuring a single protonation state.

Experimental Protocol

Chemicals and Reagents

| Reagent | Grade | Purpose |

| n-Hexane | HPLC Grade (99%+) | Weak solvent (Mobile Phase A) |

| 2-Propanol (IPA) | HPLC Grade | Strong solvent (Mobile Phase B) |

| Diethylamine (DEA) | Reagent Grade (>99%) | Peak shape modifier (Silanol blocker) |

| Trifluoroacetic Acid (TFA) | HPLC Grade | pH/Ionization control (Optional) |

| Dobutamine HCl | Reference Standard | Analyte |

Instrumentation Setup

-

System: HPLC with binary pump and column oven.[2]

-

Detector: UV-Vis / DAD set to 280 nm (Catechol absorption maximum) and 220 nm (Amine/Aromatic backbone).

-

Column: Chiralpak AD-H,

,

Mobile Phase Preparation

Composition: n-Hexane / IPA / DEA / TFA (80 : 20 : 0.1 : 0.1 v/v/v/v)

-

Measure 800 mL of n-Hexane.

-

Measure 200 mL of IPA.

-

Add 1.0 mL of DEA and 1.0 mL of TFA to the IPA portion before mixing with Hexane to prevent immiscibility/precipitation issues.

-

Mix thoroughly and degas by ultrasonication for 10 minutes.

Chromatographic Conditions

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C (Isocratic) |

| Injection Volume | 10 |

| Run Time | 20 minutes |

| Backpressure | ~40-60 bar (Typical) |

Step-by-Step Workflow

Phase 1: System Equilibration

-

Install the Chiralpak AD-H column.

-

Ramp flow rate from 0.1 to 1.0 mL/min over 5 minutes to avoid pressure shock.

-

Flush with mobile phase for at least 30 column volumes (~45 mins) until the UV baseline is flat.

Phase 2: Sample Preparation

-

Stock Solution: Dissolve 10 mg Dobutamine HCl in 10 mL of Mobile Phase (1.0 mg/mL). Note: Do not dissolve in pure IPA or Methanol if injecting large volumes, as this disrupts the separation front.

-

Working Standard: Dilute Stock 1:10 with mobile phase to 0.1 mg/mL.

-

Filtration: Filter through a 0.45

m PTFE syringe filter.

Phase 3: Execution & Analysis

-

Perform a blank injection (mobile phase only).

-

Inject the Working Standard.

-

Elution Order: typically, the (S)-(-)-Levdobutamine elutes second on Amylose-based columns under these conditions, but confirmation with pure Levdobutamine standard is mandatory for every new column batch.

Visualization of Mechanism & Workflow

Chiral Recognition Mechanism

The following diagram illustrates the "Three-Point Interaction" model required for chiral recognition on the CSP.

Caption: Schematic of the chiral recognition mechanism. Differential stabilization of the S-enantiomer via H-bonding and inclusion leads to separation.

Experimental Workflow

Caption: Operational workflow from solvent preparation to data analysis.

Validation Parameters (System Suitability)

To ensure the method is "Self-Validating," the following criteria must be met before accepting data.

| Parameter | Acceptance Criteria | Calculation |

| Resolution ( | ||

| Tailing Factor ( | Measured at 5% peak height | |

| Selectivity ( | ||

| Precision (RSD) | Based on retention time of 5 replicates |

Troubleshooting Guide:

-

Low Resolution? Lower the IPA % to 10% (i.e., 90:10 Hex/IPA). This increases retention but improves separation.[3]

-

Broad Peaks? Increase DEA concentration to 0.2% or check column age.

-

Split Peaks? Ensure sample solvent matches mobile phase.

References

-

Dobutamine Pharmacology & Stereochemistry

-

Chiral Separation Str

-

Polysaccharide CSP Mechanisms

- Title: Enantiomer Separation of Chiral Amines on Polysaccharide Phenylcarbam

- Source: Yakhak Hoeji (2021).

-

URL:[Link]

-

General Dobutamine Inform

- Title: Dobutamine - St

- Source: NCBI Bookshelf.

-

URL:[Link]

Sources

Application Note: Diastereomeric Resolution for the Synthesis of Levdobutamine Lactobionate from Racemic Dobutamine

An Application Guide for Drug Development Professionals

Abstract and Strategic Importance

Dobutamine is a synthetic catecholamine administered clinically as a racemic mixture to manage acute heart failure and cardiogenic shock.[1][2] The therapeutic action of racemic dobutamine is a complex interplay of its two constituent enantiomers, which possess distinct pharmacological profiles.[3] The (+)-enantiomer is a potent β1 and β2 agonist and an α1 receptor antagonist, while the (-)-enantiomer, Levdobutamine, is a potent α1 receptor agonist.[3][4] This differential pharmacology necessitates the isolation of individual enantiomers for advanced pharmacological studies and the development of next-generation therapeutics with refined receptor selectivity and potentially improved safety profiles.

This application note provides a detailed protocol for the synthesis and isolation of enantiomerically pure Levdobutamine Lactobionate from racemic dobutamine hydrochloride. The core of this process is a classical chiral resolution, which leverages the formation of diastereomeric salts using D-(+)-Lactobionic acid as a chiral resolving agent. This method is robust, scalable, and relies on the differential solubility of the resulting diastereomeric salts for effective separation.[5][6] We will detail the entire workflow, from the liberation of the dobutamine free base to the crystallization of the target diastereomer and its subsequent analytical validation.

Scientific Principles: The Rationale of Diastereomeric Resolution

The separation of enantiomers, which share identical physical properties, presents a significant chemical challenge.[6] Diastereomeric resolution is an effective strategy that circumvents this issue by converting the enantiomeric pair into a mixture of diastereomers. Diastereomers, unlike enantiomers, have different physical properties, including solubility, which can be exploited for separation via methods like fractional crystallization.[5]

The process, as applied to racemic dobutamine, follows these key steps:

-

Reaction with a Chiral Acid: The racemic dobutamine base, a mixture of (S)-(-)-dobutamine (Levdobutamine) and (R)-(+)-dobutamine, is reacted with an enantiomerically pure chiral acid—in this case, D-Lactobionic acid.

-

Formation of Diastereomeric Salts: This reaction yields a pair of diastereomeric salts:

-

(S)-(-)-Dobutamine • D-Lactobionic acid

-

(R)-(+)-Dobutamine • D-Lactobionic acid

-

-

Fractional Crystallization: Due to their different three-dimensional structures, these two diastereomeric salts exhibit different solubilities in a given solvent system. By carefully selecting the solvent and controlling temperature, the less soluble diastereomer can be selectively crystallized from the solution.

-

Isolation: The crystallized, diastereomerically pure salt (Levdobutamine Lactobionate) is isolated by filtration, leaving the more soluble diastereomer in the mother liquor.

The choice of D-Lactobionic acid is strategic; its availability as a natural, enantiopure substance and its ability to form stable, crystalline salts with amines make it an excellent resolving agent for this application.

Diagram 1: High-level workflow for the resolution of racemic dobutamine.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Liberation of Dobutamine Free Base from Hydrochloride Salt

Rationale: The diastereomeric salt formation requires the amine group of dobutamine to be in its neutral, free base form to react with the acidic resolving agent. This protocol achieves this by neutralizing the starting material, dobutamine hydrochloride.

Materials & Equipment:

-

Racemic Dobutamine Hydrochloride (10.0 g, 29.6 mmol)

-

Sodium Hydroxide (NaOH), 2 M aqueous solution

-

Dichloromethane (DCM), reagent grade

-

Deionized Water

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Separatory Funnel (500 mL)

-

Round-bottom flask (250 mL)

-

Rotary Evaporator

-

pH meter or pH strips

Procedure:

-

Dissolve 10.0 g of racemic dobutamine hydrochloride in 100 mL of deionized water in a 500 mL beaker.

-

Cool the solution to 10-15°C in an ice bath.

-

Slowly add 2 M NaOH solution dropwise while stirring and monitoring the pH. Continue addition until the pH of the solution is stable at 9.5-10.0. A white precipitate of the free base may form.

-

Transfer the mixture to a 500 mL separatory funnel.

-

Extract the aqueous phase with dichloromethane (3 x 75 mL). The free base is organic-soluble.

-

Combine the organic layers. Wash the combined organic phase with brine (1 x 50 mL) to remove residual water and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate for 20 minutes.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a pale-yellow oil or solid. This is the racemic dobutamine free base. Proceed immediately to the next step.

Protocol 2: Diastereomeric Salt Formation and Crystallization

Rationale: This is the core resolution step. Ethanol is selected as the crystallization solvent to maximize the solubility difference between the (S)-dobutamine and (R)-dobutamine salts of lactobionic acid. Slow cooling promotes the formation of large, pure crystals of the less soluble diastereomer.

Materials & Equipment:

-

Racemic Dobutamine Free Base (from Protocol 1)

-

D-(+)-Lactobionic Acid (5.3 g, 14.8 mmol, 0.5 eq)

-

Ethanol (200 proof), reagent grade

-

Erlenmeyer Flask (500 mL) with stir bar

-

Heating mantle with stirrer

-

Crystallization dish

-

Buchner funnel and vacuum flask assembly

-

Filter paper

Procedure:

-

Immediately dissolve the racemic dobutamine free base in 200 mL of warm ethanol (approx. 50°C) in a 500 mL Erlenmeyer flask.

-

In a separate beaker, dissolve 5.3 g of D-(+)-Lactobionic acid in 50 mL of warm ethanol.

-

Slowly add the lactobionic acid solution to the stirring dobutamine solution. A slight cloudiness may appear.

-

Gently heat the mixture to 60-65°C until the solution becomes clear.

-

Remove the flask from heat, cover it, and allow it to cool slowly to room temperature over several hours. Crystal formation should begin.

-

Once at room temperature, place the flask in a 4°C refrigerator overnight to maximize crystal precipitation.

-

Isolate the precipitated crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystal cake with a small amount of cold ethanol (2 x 15 mL) to remove any adhering mother liquor containing the more soluble diastereomer.

-

Dry the white, crystalline solid under vacuum at 40°C to a constant weight. This solid is the diastereomerically enriched Levdobutamine Lactobionate.

Diagram 2: Principle of diastereomeric salt formation and separation.

Analytical Quality Control

Rationale: The success of the resolution must be quantitatively confirmed. Chiral HPLC is the definitive method for determining the enantiomeric excess (e.e.) of the isolated product.[7][8] Specific rotation provides a rapid, albeit less precise, confirmation of enantiomeric enrichment.

Protocol 3: Chiral HPLC for Enantiomeric Excess Determination

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Chiral Stationary Phase (CSP) Column (e.g., Chiralpak™ IA or similar amylose-based column)[9]

-

Mobile Phase: Hexane/Isopropanol/Diethylamine (DEA) (80:20:0.1, v/v/v)

-

Sample Preparation: Dissolve ~1 mg of the final product in 10 mL of mobile phase.

HPLC Parameters:

| Parameter | Value |

|---|---|

| Column | Chiralpak™ IA, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane:Isopropanol:DEA (80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Column Temp. | 25°C |

| Injection Vol. | 10 µL |

Expected Results:

-

Racemic dobutamine will show two peaks of approximately equal area.

-

The isolated Levdobutamine Lactobionate should show one major peak corresponding to the (S)-enantiomer and, ideally, a very small peak for the (R)-enantiomer.

-